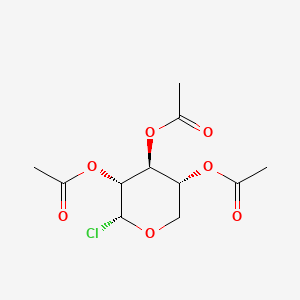
2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride: is a chemical compound with the molecular formula C11H15ClO7 . It is a derivative of xylose, a sugar commonly found in plants. This compound is often used in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride typically involves the acetylation of xylose followed by chlorination. The process begins with the protection of the hydroxyl groups of xylose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of xylopyranosyl triacetate. The next step involves the chlorination of the protected xylose using thionyl chloride or phosphorus pentachloride to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in controlled environments to maintain the quality and consistency of the compound.
化学反应分析
Types of Reactions: 2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups, resulting in the formation of xylose derivatives.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed:
Substitution Reactions: Various substituted xylopyranosyl derivatives.
Hydrolysis: Xylose and its derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
科学研究应用
Chemistry: 2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of carbohydrate chemistry and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the metabolism and function of carbohydrates in living organisms. It serves as a model compound for understanding the biochemical pathways involving xylose and its derivatives.
Medicine: The compound has potential applications in the development of new pharmaceuticals, particularly in the design of drugs targeting carbohydrate-related pathways. It is also used in the synthesis of glycosylated compounds with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of certain polymers and resins.
作用机制
The mechanism of action of 2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride involves its interaction with various molecular targets, primarily through its reactive chloride group. This group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also interact with enzymes involved in carbohydrate metabolism, influencing their activity and function.
相似化合物的比较
- Xylopyranosyl chloride, triacetate, beta-D-
- Xylopyranosyl bromide, triacetate, alpha-D-
- Xylopyranosyl fluoride, triacetate, alpha-D-
Comparison: 2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride is unique due to its specific stereochemistry and reactivity. Compared to its beta-D- counterpart, the alpha-D- form has different spatial arrangement of atoms, leading to distinct chemical properties and reactivity. The chloride derivative is more reactive than the bromide and fluoride derivatives, making it more suitable for certain synthetic applications.
属性
分子式 |
C11H15ClO7 |
|---|---|
分子量 |
294.68 g/mol |
IUPAC 名称 |
[(3R,4S,5R,6R)-4,5-diacetyloxy-6-chlorooxan-3-yl] acetate |
InChI |
InChI=1S/C11H15ClO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9+,10-,11+/m1/s1 |
InChI 键 |
JWDUFIUUDGFMTM-YTWAJWBKSA-N |
手性 SMILES |
CC(=O)O[C@@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)Cl |
规范 SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


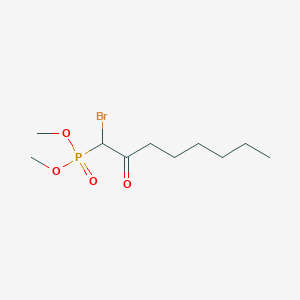
![Methyl [ethoxy(4-phenylbutyl)phosphoryl]acetate](/img/structure/B8585040.png)
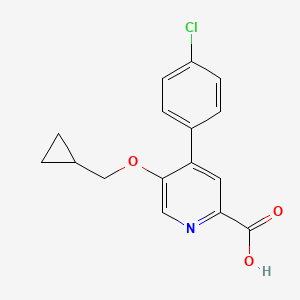
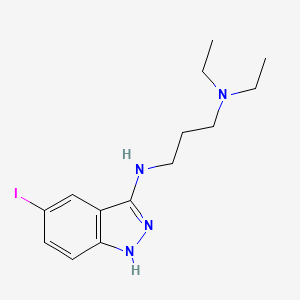
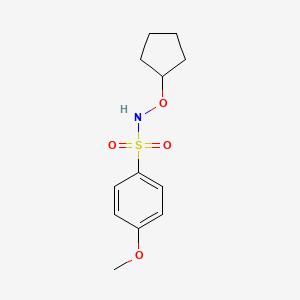
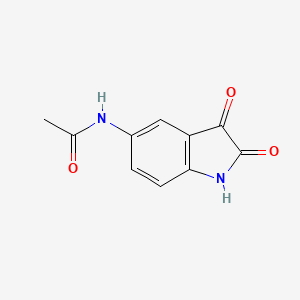


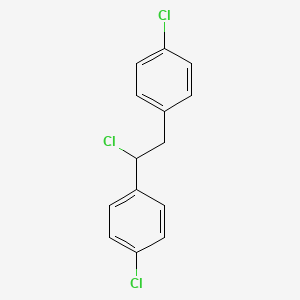



![METHYL 2-{[(4-FLUOROPHENYL)METHYL]AMINO}ACETATE](/img/structure/B8585122.png)

